(2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate
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Overview
Description
(2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate is a complex organic compound with the molecular formula C11H14O8. This compound is notable for its unique structure, which includes a tetrahydrofuran ring substituted with multiple carboxylate groups. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of a suitable precursor with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amides, and other esters .
Scientific Research Applications
(2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4S,5S,6R)-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
- (2S,3R)-3-alkyl/alkenylglutamates
Uniqueness
(2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate is unique due to its specific stereochemistry and the presence of multiple carboxylate groups, which confer distinct reactivity and functional properties compared to similar compounds .
Properties
Molecular Formula |
C11H14O8 |
---|---|
Molecular Weight |
274.22 g/mol |
IUPAC Name |
trimethyl (2R,3S)-2-methyl-5-oxooxolane-2,3,4-tricarboxylate |
InChI |
InChI=1S/C11H14O8/c1-11(10(15)18-4)6(9(14)17-3)5(7(12)16-2)8(13)19-11/h5-6H,1-4H3/t5?,6-,11-/m1/s1 |
InChI Key |
KTURWDKHZPMVNN-GHLOERTESA-N |
Isomeric SMILES |
C[C@@]1([C@H](C(C(=O)O1)C(=O)OC)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1(C(C(C(=O)O1)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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